Saponins

Descripción

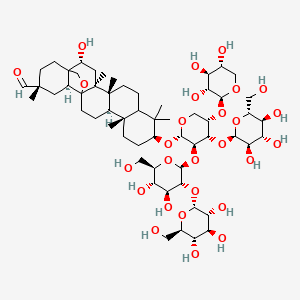

Propiedades

Número CAS |

8047-15-2 |

|---|---|

Fórmula molecular |

C55H86O24 |

Peso molecular |

1131.3 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26?,27-,28-,29?,30?,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m1/s1 |

Clave InChI |

AXNVHPCVMSNXNP-ZELRDNAQSA-N |

SMILES isomérico |

C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |

SMILES canónico |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C |

Descripción física |

Solid; [Sigma-Aldrich MSDS] |

Origen del producto |

United States |

Foundational & Exploratory

The Intricate World of Saponins: A Technical Guide to Their Chemical Structure and Diversity

For Researchers, Scientists, and Drug Development Professionals

Saponins represent a vast and structurally diverse class of naturally occurring glycosides, widely distributed throughout the plant kingdom and also found in some marine organisms. Their unique amphiphilic nature, consisting of a lipophilic aglycone (triterpenoid or steroid) and a hydrophilic sugar moiety, underpins their wide range of biological activities and commercial applications, from adjuvants in vaccines to potential anti-cancer agents. This technical guide provides an in-depth exploration of the chemical structure and immense diversity of this compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Core Chemical Structure: The Amphiphilic Dichotomy

The fundamental structure of a saponin is a glycoside, characterized by a non-sugar component, the aglycone or sapogenin , linked to one or more sugar chains, the glycone . This dualistic structure imparts an amphiphilic character to this compound, making them surface-active agents.[1]

-

The Aglycone (Sapogenin): This is the hydrophobic core of the saponin and is a high-molecular-weight terpene derivative.[2] Based on the nature of the aglycone, this compound are broadly classified into two major groups: triterpenoid this compound and steroidal this compound .[3] A less common group is the steroidal glycoalkaloids, which contain a nitrogen atom in the steroidal skeleton.[4]

-

The Glycone: This is the hydrophilic portion of the molecule, typically consisting of one or more sugar units attached to the aglycone at various positions, most commonly at the C-3 position.[3] The sugar chains can be linear or branched and are composed of monosaccharides such as glucose, galactose, rhamnose, xylose, and arabinose.[3] The number and type of sugar residues, as well as their linkage patterns, contribute significantly to the diversity and biological activity of this compound.

The Vast Diversity of this compound: A Structural Perspective

The immense diversity of this compound is a result of several structural variables:

-

Aglycone Skeleton Variation: There are numerous types of triterpenoid and steroidal skeletons. Triterpenoid this compound are based on a 30-carbon aglycone, with common skeletons including oleanane, ursane, and dammarane.[5] Steroidal this compound possess a 27-carbon aglycone, often with spirostanol or furostanol skeletons.[4]

-

Glycosylation Patterns: The number of sugar chains attached to the aglycone defines this compound as monodesmosidic (one sugar chain), bidesmosidic (two sugar chains), or, rarely, tridesmosidic (three sugar chains).[6] The composition and sequence of monosaccharides within these chains further multiply the structural possibilities.

-

Acylation: The sugar moieties or the aglycone can be acylated with various organic acids, such as acetic, malonic, or angelic acid, which further diversifies their structure and modulates their biological activity.

Quantitative Overview of Saponin Diversity

The structural complexity of this compound has led to the identification of a vast number of unique compounds. The table below provides a summary of key quantitative data related to saponin diversity.

| Parameter | Triterpenoid this compound | Steroidal this compound |

| Aglycone Carbon Atoms | 30 | 27 |

| Common Aglycone Skeletons | Oleanane, Ursane, Lupane, Dammarane, Hopane | Spirostan, Furostan, Cholestane |

| Typical Sugar Units | 1-11 monosaccharides | 1-6 monosaccharides |

| Common Monosaccharides | D-glucose, D-galactose, L-rhamnose, D-xylose, L-arabinose, D-glucuronic acid | D-glucose, D-galactose, L-rhamnose, D-xylose, L-arabinose |

| Distribution | Predominantly in dicotyledonous plants | Predominantly in monocotyledonous plants |

Saponin Content in Plant Materials

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. This variation is influenced by factors such as plant age, geographical location, and environmental conditions.

| Plant Species | Plant Part | Saponin Content (% dry weight) | Reference |

| Chenopodium quinoa (Quinoa) | Root | 13.39 | [7] |

| Chenopodium quinoa (Quinoa) | Bran | >1.26 | [7] |

| Chenopodium quinoa (Quinoa) | Seed | 1.26 | [7] |

| Chenopodium quinoa (Quinoa) | Leaves | 0.97 | [7] |

| Chlorophytum borivilianum | Tuber Peels | High | [8] |

| Chlorophytum borivilianum | Tubers | Moderate | [8] |

| Chlorophytum borivilianum | Leaves | Low | [8] |

| Sugar Beet | Roots | 0.086 - 0.245 | [9] |

| Sugar Beet | Leaves | 0.091 - 0.540 | [9] |

| Sugar Beet | Fiber | 1.27 | [9] |

Experimental Protocols for Saponin Analysis

The isolation, purification, and structural elucidation of this compound require a combination of chromatographic and spectroscopic techniques.

Extraction of this compound

The choice of extraction method depends on the nature of the plant material and the polarity of the target this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter extraction times.

-

Sample Preparation: Air-dry and grind the plant material to a fine powder.

-

Extraction:

-

Place 2 g of the dried powder in a flask.

-

Add the extraction solvent (e.g., deionized water or aqueous ethanol) at a specific solvent-to-material ratio (e.g., 26.1:1 mL/g).[10]

-

Place the flask in an ultrasonic bath (e.g., 37 kHz, 550 W).[10]

-

Extract for a specified time and temperature (e.g., 33.6 minutes at 78.2°C).[10]

-

-

Filtration: Cool the extract and filter to remove solid plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

Protocol 2: Soxhlet Extraction

This is a classical method for exhaustive extraction of phytochemicals.

-

Sample Preparation: Dry and pulverize the plant material. Defat the powder with a non-polar solvent like hexane in a Soxhlet apparatus for approximately 8 hours at 50°C.[11]

-

Extraction:

-

Air-dry the defatted plant material.

-

Extract the material with 70% (v/v) ethanol in water using a Soxhlet apparatus.[11]

-

-

Fractionation:

-

Distill off the ethanol to obtain an aqueous fraction.

-

Re-extract the aqueous fraction with n-butanol (1:3 ratio) in a separating funnel.[11]

-

-

Concentration: Concentrate the n-butanol fraction using a rotary evaporator at 40°C to obtain the crude saponin extract.[11]

Purification of this compound

Crude saponin extracts are complex mixtures that require further purification.

Protocol 3: Preparative High-Performance Liquid Chromatography (Pre-HPLC)

Pre-HPLC is a powerful technique for isolating individual saponin compounds in high purity.

-

Sample Preparation: Dissolve the crude saponin extract in a suitable solvent (e.g., a mixture of water and methanol).[12]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of methanol, water, and a small amount of acetic acid is often employed.[3]

-

Flow Rate: Adjust the flow rate for optimal separation (e.g., 6.0 mL/min).[13]

-

Detection: Use a UV detector at a low wavelength (e.g., 203 nm or 210 nm) or an Evaporative Light Scattering Detector (ELSD).[12][13]

-

-

Fraction Collection: Collect the fractions corresponding to the separated peaks.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

Structural Elucidation

The definitive structure of a purified saponin is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides information on the molecular weight and fragmentation pattern of this compound, which helps in identifying the aglycone and the sugar sequence.

-

Chromatographic Separation: Use a UHPLC system with a C18 column to separate the this compound.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative or positive ion mode is typically used.[14]

-

MS Scan: Acquire full scan mass spectra to determine the molecular weights of the this compound.

-

MS/MS Fragmentation: Select the precursor ions of interest and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns. The fragmentation of the glycosidic bonds provides information about the sugar sequence.[14]

-

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, including stereochemistry.

-

Sample Preparation: Dissolve the purified saponin in a suitable deuterated solvent (e.g., pyridine-d5, methanol-d4).

-

1D NMR:

-

Acquire ¹H NMR to observe the proton signals, including the anomeric protons of the sugar units.

-

Acquire ¹³C NMR to determine the number and type of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system, aiding in the assignment of sugar protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the linkage of sugar units to each other and to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry and the sequence of the sugar chain.

-

Signaling Pathways and Biological Activities

This compound exert their diverse biological effects by modulating various cellular signaling pathways. Their ability to interact with cell membranes is a key aspect of their mechanism of action.

Interaction with Cell Membranes

The amphiphilic nature of this compound allows them to interact with and disrupt cell membranes, particularly those rich in cholesterol.[15][16] This interaction can lead to pore formation, increased membrane permeability, and ultimately cell lysis.[15]

Modulation of Key Signaling Pathways

This compound have been shown to influence several critical signaling pathways involved in inflammation, cell proliferation, and apoptosis.

-

NF-κB Signaling Pathway: Many this compound exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) signaling pathway.[17] They can prevent the degradation of IκB, thereby inhibiting the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes.[18]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound can modulate the MAPK pathway, for example, by inhibiting the phosphorylation of key kinases like ERK and p38, which can contribute to their anti-cancer and anti-inflammatory activities.[19]

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Some this compound can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[20]

-

Apoptosis (Programmed Cell Death): this compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[21] They can modulate the expression of pro-apoptotic (e.g., Bax, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[20]

Visualizing Workflows and Pathways

Experimental Workflow for Saponin Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and structural elucidation of this compound from a plant source.

Saponin-Induced Apoptosis Signaling Pathway

This diagram illustrates the key events in saponin-induced apoptosis.

Inhibition of NF-κB Signaling by this compound

This diagram shows how this compound can inhibit the NF-κB signaling pathway.

Conclusion

The chemical diversity of this compound is a testament to the intricate biosynthetic machinery of plants. This structural variety is directly linked to their broad spectrum of biological activities, making them a rich source of lead compounds for drug discovery. A thorough understanding of their chemical structures, coupled with robust experimental protocols for their isolation and characterization, is essential for unlocking their full therapeutic potential. This guide provides a foundational framework for researchers and professionals to navigate the complex but rewarding field of saponin research.

References

- 1. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. Alfalfa this compound inhibit oxidative stress-induced cell apoptosis through the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC/MS Analysis of Saponin Fraction from the Leaves of Elaeagnus rhamnoides (L.) A. Nelson and Its Biological Properties in Different In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant-Derived this compound: A Review of Their Surfactant Properties and Applications [mdpi.com]

- 7. Analysis of saponin composition and comparison of the antioxidant activity of various parts of the quinoa plant (Chenopodium quinoa Willd.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbs.net [ijpbs.net]

- 9. Fast and Sensitive LC-MS/MS Method for the Quantitation of this compound in Various Sugar Beet Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biozoojournals.ro [biozoojournals.ro]

- 11. Characterization of this compound from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. researchgate.net [researchgate.net]

- 14. Qualitative and quantitative determination of ten major this compound in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijsr.net [ijsr.net]

- 16. Extraction and Isolation of this compound [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

- 18. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Anticancer Effects of Paris this compound by Apoptosis and PI3K/AKT Pathway in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Triterpenoid vs. Steroidal Saponins: A Technical Guide to Classification, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponins, a diverse class of naturally occurring glycosides, are broadly classified into triterpenoid and steroidal this compound based on the chemical nature of their aglycone backbone. This technical guide provides an in-depth exploration of the core distinctions between these two major classes, encompassing their structural characteristics, biosynthetic origins, and differential biological activities. Detailed methodologies for their extraction, purification, and structural elucidation are presented, alongside a comparative analysis of their physicochemical properties and pharmacological effects. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of saponin-based therapeutic agents.

Introduction

This compound are a widespread group of secondary metabolites found in a variety of plant species and some marine organisms.[1] They are characterized by their amphiphilic nature, consisting of a lipophilic aglycone (sapogenin) and a hydrophilic sugar moiety.[1] This structure imparts surfactant properties, leading to their traditional use as soaps and detergents. In recent decades, this compound have garnered significant scientific interest due to their wide array of pharmacological activities, including anti-inflammatory, anticancer, immunomodulatory, and antimicrobial effects.[2][3]

The fundamental classification of this compound into triterpenoid and steroidal types is based on the carbon skeleton of their aglycone. Triterpenoid this compound possess a 30-carbon backbone, while steroidal this compound have a 27-carbon framework.[4] This seemingly subtle structural difference leads to distinct biosynthetic pathways, three-dimensional structures, and ultimately, varied biological functions. Understanding these differences is paramount for the targeted isolation, characterization, and development of this compound for pharmaceutical applications.

Classification and Structural Differences

The primary distinguishing feature between triterpenoid and steroidal this compound lies in the structure of their aglycone, also known as the sapogenin.

Triterpenoid this compound: These possess a C30 pentacyclic or tetracyclic triterpene skeleton.[5] The most common skeletons are oleanane, ursane, and lupane types.[3] They are often referred to as acidic this compound due to the frequent presence of a carboxyl group.[1]

Steroidal this compound: These are characterized by a C27 steroidal aglycone.[4] The core structure is typically a six-ring spirostane or a five-ring furostane skeleton.[6] Steroidal this compound are generally considered neutral this compound.

The structural classification can be visualized as follows:

A summary of the key structural differences is presented in Table 1.

| Feature | Triterpenoid this compound | Steroidal this compound |

| Aglycone Carbon Skeleton | C30 | C27 |

| Basic Ring Structure | Pentacyclic (e.g., oleanane, ursane) or Tetracyclic (e.g., dammarane) | Hexacyclic (spirostane) or Pentacyclic (furostane) |

| Acidity | Often acidic (contain carboxyl groups) | Generally neutral |

| Precursor | Squalene | Cholesterol / β-Sitosterol |

| Typical Plant Distribution | Predominantly in dicotyledonous plants | Primarily in monocotyledonous plants |

Biosynthesis

The biosynthetic pathways of triterpenoid and steroidal this compound diverge from a common precursor, 2,3-oxidosqualene, which is formed from the isoprenoid pathway.

Triterpenoid Saponin Biosynthesis: The cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs), leads to the formation of various triterpenoid skeletons such as β-amyrin (the precursor to oleanane-type this compound) and α-amyrin (the precursor to ursane-type this compound).[7][8] These skeletons then undergo a series of modifications, including oxidation, hydroxylation, and glycosylation, to yield the final triterpenoid saponin structures.

Steroidal Saponin Biosynthesis: In this pathway, 2,3-oxidosqualene is first cyclized to cycloartenol, which is then converted to cholesterol or other phytosterols like β-sitosterol. These sterols serve as the precursors for the formation of the steroidal aglycone. Subsequent hydroxylation, oxidation, and glycosylation steps lead to the diverse array of steroidal this compound.

The divergent biosynthetic pathways are illustrated below:

Physicochemical Properties

The structural differences between triterpenoid and steroidal this compound influence their physicochemical properties, which in turn affect their biological activity and pharmacokinetic profiles. A comparative summary of the properties of some representative this compound is provided in Table 2.

| Saponin | Class | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Ginsenoside Rb1 | Triterpenoid | C₅₄H₉₂O₂₃ | 1109.31 | 197-199 | Soluble in water, ethanol, methanol.[6] |

| Glycyrrhizic Acid | Triterpenoid | C₄₂H₆₂O₁₆ | 822.94 | 220 | Soluble in water.[9][10] |

| Oleanolic Acid | Triterpenoid (Aglycone) | C₃₀H₄₈O₃ | 456.71 | 302-304 | Poorly soluble in water; soluble in methanol, ethanol.[11] |

| Hederagenin | Triterpenoid (Aglycone) | C₃₀H₄₈O₄ | 472.70 | 334 | Highly insoluble in water; slightly soluble in methanol, ethanol.[12] |

| Dioscin | Steroidal | C₄₅H₇₂O₁₆ | 869.05 | 275-277 (dec.) | Insoluble in water; soluble in methanol, ethanol.[8][13] |

| Digitonin | Steroidal | C₅₆H₉₂O₂₉ | 1229.32 | 244-248.5 | Forms a soapy suspension in water; soluble in ethanol.[2][14] |

| Protodioscin | Steroidal | C₅₁H₈₄O₂₂ | 1049.21 | - | Soluble in water.[15][16] |

| α-Solanine | Steroidal Glycoalkaloid | C₄₅H₇₃NO₁₅ | 868.07 | ~285 (dec.) | Practically insoluble in water.[17] |

Biological Activities

Both triterpenoid and steroidal this compound exhibit a broad spectrum of biological activities. However, the nature and potency of these activities can differ significantly between the two classes.

Cytotoxic Activity: Many this compound have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development. The mechanism often involves the induction of apoptosis and cell cycle arrest. A comparison of the cytotoxic activity (IC₅₀ values) of selected this compound is presented in Table 3.

| Saponin/Sapogenin | Class | Cancer Cell Line | IC₅₀ (µM) |

| Ardisia this compound (1, 2, 4, 5) | Triterpenoid | HeLa, EJ, HepG-2, BCG | 1.9 - 4.8 |

| Saikosaponin a, Buddlejasaponin IV, Songarosaponin D | Triterpenoid | COR-L23 | 0.4 - 0.6 |

| Oleanolic Acid | Triterpenoid | SH-SY5Y | 34.1 |

| Ursolic Acid | Triterpenoid | SH-SY5Y | 6.9 |

| Hederagenin | Triterpenoid | SH-SY5Y | 12.3 |

| Laevigin E (8) | Triterpenoid | A549 | 17.83 |

| Dioscin | Steroidal | SGC-7901 | 3.03 |

| Gracillin | Steroidal | A549 | 0.5 |

| N45 | Steroidal | U251, U87MG | 3.14, 2.97 |

| Yamogenin | Steroidal | HeLa, SKOV-3 | ~37.3, ~38.2 (converted from µg/mL) |

| Diosgenin | Steroidal | HeLa, SKOV-3 | ~39.4, ~46.6 (converted from µg/mL) |

Hemolytic Activity: A characteristic property of many this compound is their ability to lyse red blood cells. This activity is often considered a measure of their membrane-disrupting potential. Generally, monodesmosidic this compound (with a single sugar chain) are more hemolytically active than bidesmosidic this compound (with two sugar chains). Studies have also indicated that steroidal this compound tend to have a faster rate of hemolysis compared to triterpenoid this compound.[1][18] However, it is important to note that hemolytic activity and cytotoxicity are not always correlated, particularly for steroidal this compound.[14]

Experimental Protocols

The isolation and characterization of this compound require a systematic approach involving extraction, purification, and structural elucidation.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound is depicted below:

Protocol for Saponin Extraction:

-

Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable solvent, typically aqueous ethanol or methanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[19]

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with a solvent like n-butanol. This compound will preferentially move into the n-butanol layer.

-

Evaporation: The n-butanol fraction is evaporated to yield a saponin-rich extract.

Purification

The saponin-rich extract is a complex mixture and requires further purification to isolate individual this compound.

Protocol for Saponin Purification using Chromatography:

-

Column Chromatography: The saponin-rich extract is subjected to column chromatography using stationary phases like silica gel or macroporous resins.[8] A gradient elution with a solvent system such as chloroform-methanol-water is often employed.

-

High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.[8] An Evaporative Light Scattering Detector (ELSD) is often preferred for detection as many this compound lack a strong UV chromophore.

Structural Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic techniques.

Protocol for Structural Elucidation:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of the saponin.[20] This provides information about the aglycone and the sugar sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the complete structure of the aglycone and the sugar moieties, including their stereochemistry and the linkages between them.[21][22]

Conclusion

The classification of this compound into triterpenoid and steroidal types provides a fundamental framework for understanding their chemistry and biology. The distinct structural and biosynthetic features of these two classes give rise to a diverse range of physicochemical properties and pharmacological activities. The methodologies outlined in this guide provide a systematic approach for the isolation, purification, and structural characterization of these complex natural products. A thorough understanding of the differences between triterpenoid and steroidal this compound is crucial for the continued exploration and development of these compounds as novel therapeutic agents. Further research focusing on structure-activity relationships will be instrumental in optimizing their efficacy and safety for clinical applications.

References

- 1. Characterizing a Full Spectrum of Physico-Chemical Properties of Ginsenosides Rb1 and Rg1 to Be Proposed as Standard Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. Protodioscin | C51H84O22 | CID 441891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Physico-chemical properties of glycyrrhizic acid in aqueous media. I. Surface-active properties and formation of molecular aggregates (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound Dioscin (FDB000366) - FooDB [foodb.ca]

- 9. Glycyrrhizic acid | 1405-86-3 [chemicalbook.com]

- 10. Exploring the Pharmacological Potential of Glycyrrhizic Acid: From Therapeutic Applications to Trends in Nanomedicine [mdpi.com]

- 11. Oleanolic acid: a comprehensive analysis of the research and application of pentacyclic triterpenoid natural active ingredients - FocusHerb [focusherb.com]

- 12. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dioscin | 19057-60-4 [chemicalbook.com]

- 14. Digitonin - Wikipedia [en.wikipedia.org]

- 15. glpbio.com [glpbio.com]

- 16. raybiotech.com [raybiotech.com]

- 17. eclass.hua.gr [eclass.hua.gr]

- 18. biosynth.com [biosynth.com]

- 19. Physicochemical properties of glycyrrhizic acid in aqueous media II: Effect on flocculation-deflocculation behavior of suspensions of sulfathiazole and graphite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 21. Hederagenin | C30H48O4 | CID 73299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathways of Saponins in Different Plant Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponins are a diverse group of naturally occurring glycosides, widely distributed in the plant kingdom, with a broad range of pharmacological and biological activities. Their complex structures, consisting of a lipophilic aglycone (triterpenoid or steroid) and a hydrophilic sugar moiety, underpin their diverse functions and applications in medicine and industry. This technical guide provides a comprehensive overview of the biosynthesis of triterpenoid and steroidal this compound in various plant species. It delves into the core metabolic pathways, key enzymatic players, and regulatory networks that govern the production of these valuable secondary metabolites. Detailed experimental protocols for the study of saponin biosynthesis are provided, alongside a compilation of available quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the intricate processes involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived this compound.

Introduction to Saponin Biosynthesis

This compound are synthesized via the isoprenoid pathway, a fundamental metabolic route in plants responsible for the production of a vast array of compounds, including sterols, hormones, and carotenoids. The biosynthesis of this compound can be broadly divided into three key stages:

-

Formation of the Isoprenoid Precursor: The initial steps involve the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.[1]

-

Cyclization of 2,3-Oxidosqualene: Farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, is dimerized to produce squalene. Squalene is then epoxidized to 2,3-oxidosqualene, a crucial branch-point intermediate. The cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) is the first committed step in the biosynthesis of both triterpenoid and steroidal this compound, leading to the formation of diverse polycyclic skeletons.[2][3]

-

Tailoring and Glycosylation: The triterpenoid or steroidal backbone undergoes a series of modifications, including oxidation, hydroxylation, and acylation, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[4] These modifications generate a vast array of aglycones, known as sapogenins. Finally, uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) attach sugar moieties to the sapogenin core, leading to the formation of the final saponin structures.[4] The number, type, and linkage of these sugar chains contribute significantly to the structural diversity and biological activity of this compound.

Core Biosynthesis Pathways

Triterpenoid Saponin Biosynthesis

The biosynthesis of triterpenoid this compound begins with the cyclization of 2,3-oxidosqualene into a variety of pentacyclic triterpene skeletons. The most common of these are derived from β-amyrin and α-amyrin.[2][3]

The general pathway for triterpenoid saponin biosynthesis is as follows:

-

2,3-Oxidosqualene → β-Amyrin/α-Amyrin: Catalyzed by β-amyrin synthase (bAS) or α-amyrin synthase (aAS), respectively. These enzymes belong to the oxidosqualene cyclase (OSC) family.

-

Backbone Modification: The initial triterpene skeleton is then decorated by a series of oxidative reactions catalyzed by CYP450s. These enzymes introduce hydroxyl, carboxyl, and other functional groups at specific positions on the triterpene ring, leading to the formation of various sapogenins like oleanolic acid, hederagenin, and gypsogenin.

-

Glycosylation: UGTs sequentially add sugar residues to the sapogenin, creating the final saponin molecule. The sugar moieties can be attached at different positions, most commonly at the C3 and C28 positions of the aglycone.

Steroidal Saponin Biosynthesis

The biosynthesis of steroidal this compound also originates from 2,3-oxidosqualene, but the initial cyclization product is cycloartenol, which is also a precursor for phytosterols.[5][6]

The general pathway for steroidal saponin biosynthesis is as follows:

-

2,3-Oxidosqualene → Cycloartenol: Catalyzed by cycloartenol synthase (CAS).

-

Formation of Cholesterol/Sitosterol: Cycloartenol undergoes a series of enzymatic reactions to form cholesterol or other plant sterols like β-sitosterol.[5][7]

-

Side-Chain Modification: The sterol backbone is then modified by CYP450s and other enzymes, leading to the formation of various steroidal sapogenins, such as diosgenin.[5]

-

Glycosylation: UGTs attach sugar chains to the sapogenin to produce the final steroidal saponin.

Species-Specific Biosynthesis Pathways

Medicago truncatula

The model legume Medicago truncatula produces a complex mixture of triterpenoid this compound, which are classified as either hemolytic or non-hemolytic. Both types are derived from β-amyrin.[8] The biosynthesis of these this compound is regulated in a jasmonate-dependent manner.[9]

-

Hemolytic this compound: The biosynthesis of hemolytic this compound, such as those derived from medicagenic acid, involves the oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, a reaction catalyzed by the cytochrome P450 enzyme CYP716A12.[10]

-

Non-hemolytic this compound: The biosynthesis of non-hemolytic soyathis compound involves hydroxylation at the C-24 position of β-amyrin.

Panax ginseng (Ginseng)

Ginseng is renowned for its diverse array of dammarane-type triterpenoid this compound, known as ginsenosides. The biosynthesis of ginsenosides starts with the cyclization of 2,3-oxidosqualene to dammarenediol-II, catalyzed by dammarenediol-II synthase.[11][12] Dammarenediol-II is then hydroxylated by specific CYP450s to produce protopanaxadiol (PPD) and protopanaxatriol (PPT), the two major aglycones of ginsenosides.[13] Subsequent glycosylation by various UGTs at different positions leads to the vast diversity of ginsenosides.[13]

Glycyrrhiza glabra (Licorice)

Licorice is a rich source of the oleanane-type triterpenoid saponin, glycyrrhizin, which is responsible for its characteristic sweet taste.[14] The biosynthesis of glycyrrhizin begins with the cyclization of 2,3-oxidosqualene to β-amyrin.[15] This is followed by a series of oxidative reactions at the C-11 and C-30 positions of the β-amyrin skeleton, catalyzed by specific CYP450 enzymes (CYP88D6 and CYP72A154), to form the aglycone, glycyrrhetinic acid.[14] Finally, two molecules of glucuronic acid are attached to the C-3 hydroxyl group by UGTs.[16]

Solanum Species

Many species in the Solanaceae family, such as tomato and potato, produce steroidal glycoalkaloids, a class of nitrogen-containing steroidal this compound.[17] These compounds are derived from cholesterol and play a crucial role in plant defense.[18] The biosynthesis involves a series of hydroxylations, oxidations, and transaminations of the cholesterol side chain, followed by glycosylation.

Regulation of Saponin Biosynthesis

The biosynthesis of this compound is a tightly regulated process, influenced by developmental cues and environmental stimuli.

-

Transcriptional Regulation: The expression of saponin biosynthetic genes is controlled by various transcription factors (TFs), including bHLH, MYB, and WRKY families. In Medicago truncatula, the transcription factors TSAR1 and TSAR2 have been shown to regulate the biosynthesis of different classes of this compound.[9]

-

Hormonal Regulation: Phytohormones, particularly jasmonates (e.g., methyl jasmonate), play a key role in inducing the expression of saponin biosynthetic genes in response to herbivory and pathogen attack.[1][9]

-

Elicitation: The production of this compound can be enhanced by the application of elicitors, which are molecules that trigger defense responses in plants. Methyl jasmonate has been shown to significantly increase saponin accumulation in various plant cell and organ cultures.[2][15][19]

Quantitative Data on Saponin Biosynthesis

A comprehensive understanding of saponin biosynthesis requires quantitative data on enzyme kinetics, metabolite concentrations, and gene expression levels. While detailed and standardized quantitative data across a wide range of species is still an active area of research, this section provides a summary of available information in a structured format to facilitate comparison.

Table 1: Saponin Content in Different Plant Tissues

| Plant Species | Tissue | Major Saponin(s) | Concentration (mg/g DW or % DW) | Reference |

| Panax notoginseng | Rhizome | Ginsenosides | Higher than other root parts | [17] |

| Main Root | Ginsenosides | Lower than rhizome | [17] | |

| Branch Root | Ginsenosides | Lower than main root | [17] | |

| Fibrous Root | Ginsenosides | Lowest among root parts | [17] | |

| Medicago truncatula | Root | Soyasapogenol conjugates | Highest total saponin content | [20][21] |

| Leaf | Medicagenic acid conjugates | High saponin content | [20][21] | |

| Seed | Medicagenic acid conjugates | Moderate saponin content | [20][21] | |

| Glycyrrhiza glabra | Root | Glycyrrhizin | 2-24% of dry weight | [22] |

Table 2: Kinetic Parameters of Key Enzymes in Saponin Biosynthesis

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (pmol/min/pmol P450 or other units) | Reference |

| CYP2D6 | Homo sapiens (for comparison) | Dextromethorphan | 9.8 ± 2.5 | 13.6 ± 0.7 | [23] |

| UGT73P12 | Glycyrrhiza uralensis | Glycyrrhetinic acid 3-O-monoglucuronide | - | - | [24][25] |

| UGT73C11 | Barbarea vulgaris | Oleanolic acid | - | - | [26][27] |

| UGT73C13 | Barbarea vulgaris | Oleanolic acid | - | - | [26][27] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of saponin biosynthesis.

Protocol for Saponin Extraction from Panax ginseng

This protocol is adapted from a standard procedure for the extraction of ginsenosides.[20]

Materials:

-

Dried and powdered ginseng root

-

70% Ethanol

-

n-Hexane

-

Water-saturated n-butanol

-

Rotary evaporator

-

Centrifuge

-

Filter paper

Procedure:

-

Maceration: Weigh 10 g of powdered ginseng root and suspend it in 100 mL of 70% ethanol.

-

Extraction: Sonicate the mixture for 30 minutes at 50°C, followed by maceration for 24 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is completely removed.

-

Solvent Partitioning: Resuspend the aqueous residue in 50 mL of distilled water.

-

Defatting: Extract the aqueous solution twice with 50 mL of n-hexane to remove lipids. Discard the n-hexane layer.

-

Saponin Extraction: Extract the remaining aqueous layer three times with 50 mL of water-saturated n-butanol.

-

Final Concentration: Combine the n-butanol fractions and evaporate to dryness under vacuum to obtain the crude saponin extract.

Protocol for HPLC Analysis of this compound

This is a general protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).[2][6][9]

Materials:

-

Crude saponin extract

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid or acetic acid

-

C18 reverse-phase HPLC column

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Saponin standards

Procedure:

-

Sample Preparation: Dissolve the crude saponin extract in methanol or the initial mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-45 min, 10-90% B; 45-50 min, 90% B; 50-55 min, 90-10% B; 55-60 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Detection:

-

UV Detector: Monitor at a low wavelength, typically around 205 nm, as many this compound lack strong chromophores.

-

ELSD: This detector is suitable for non-volatile compounds like this compound and provides a more universal response.

-

-

Quantification: Prepare a calibration curve using serial dilutions of authentic saponin standards. Compare the peak areas of the samples to the calibration curve to determine the concentration of individual this compound.

Protocol for Heterologous Expression of Plant Cytochrome P450s in Yeast (Saccharomyces cerevisiae)

This protocol provides a general framework for the functional characterization of plant CYP450s involved in saponin biosynthesis.[11][16][28][29]

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., WAT11)

-

Competent E. coli for plasmid amplification

-

Yeast transformation reagents (e.g., lithium acetate/PEG method)

-

Yeast growth media (SD-Ura, SG-Ura)

-

Substrate for the CYP450 enzyme

Procedure:

-

Gene Cloning: Clone the full-length cDNA of the candidate plant CYP450 gene into a yeast expression vector.

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain. The WAT11 strain is commonly used as it expresses an Arabidopsis thaliana P450 reductase, which can enhance the activity of heterologously expressed plant P450s.

-

Expression Induction: Grow the transformed yeast cells in selective media (SD-Ura) to the mid-log phase. Induce the expression of the CYP450 by transferring the cells to an induction medium containing galactose (SG-Ura).

-

In Vivo Assay: Add the substrate for the CYP450 to the culture medium and incubate for 24-48 hours.

-

Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture medium and/or cell pellet using an appropriate organic solvent (e.g., ethyl acetate). Analyze the extracts by GC-MS or LC-MS to identify the product of the enzymatic reaction.

Protocol for In Vitro Assay of UDP-Glycosyltransferases

This protocol describes a general method for assaying the activity of UGTs involved in saponin glycosylation.[30][31][32]

Materials:

-

Purified recombinant UGT enzyme

-

Sapogenin acceptor substrate

-

UDP-sugar donor (e.g., UDP-glucose, UDP-glucuronic acid)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

MgCl2

-

Reaction quenching solution (e.g., methanol or acetonitrile)

-

LC-MS for product analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, MgCl2, the sapogenin substrate (dissolved in a small amount of DMSO or methanol), and the purified UGT enzyme.

-

Reaction Initiation: Start the reaction by adding the UDP-sugar donor.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Product Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by LC-MS to detect the formation of the glycosylated product. The product can be identified by its mass and fragmentation pattern and compared to authentic standards if available.

Protocol for Quantitative Real-Time PCR (qRT-PCR) of Saponin Biosynthesis Genes

This protocol outlines the steps for analyzing the expression levels of genes involved in saponin biosynthesis.[17][33][34][35]

Materials:

-

Plant tissue samples

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers

-

qRT-PCR instrument

Procedure:

-

RNA Extraction and DNase Treatment: Extract total RNA from the plant tissues using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

Primer Design and Validation: Design gene-specific primers for the target saponin biosynthesis genes and a reference gene (e.g., actin or ubiquitin). Validate the primer efficiency by running a standard curve.

-

qRT-PCR Reaction: Set up the qRT-PCR reactions in triplicate, including a no-template control. Each reaction should contain SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Data Analysis: Run the qRT-PCR program on a real-time PCR instrument. Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathways of this compound in various plant species. The identification and functional characterization of key enzymes, including oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases, have provided valuable insights into the molecular machinery responsible for the vast structural diversity of these compounds. Furthermore, a deeper understanding of the regulatory networks that control saponin biosynthesis is emerging, opening up new avenues for metabolic engineering and the enhanced production of high-value this compound.

Despite these advances, several challenges and opportunities remain. The functional characterization of the full complement of enzymes involved in the biosynthesis of specific this compound in many plant species is still incomplete. A more comprehensive collection of quantitative data, including enzyme kinetics and metabolite fluxes, is needed to develop robust metabolic models. Furthermore, elucidating the transport and storage mechanisms of this compound within the plant cell will be crucial for a complete understanding of their biology.

Future research in this field will likely focus on:

-

Systems Biology Approaches: Integrating transcriptomics, proteomics, and metabolomics data to construct comprehensive models of saponin biosynthesis and regulation.

-

Synthetic Biology and Metabolic Engineering: Utilizing the expanding toolkit of biosynthetic genes to engineer microbial or plant-based platforms for the sustainable production of specific, high-value this compound.

-

Elucidation of Novel Pathways: Discovering and characterizing new saponin biosynthetic pathways in unexplored plant species to expand the chemical diversity of known this compound.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate the complexities of saponin biosynthesis. By leveraging the information and protocols presented here, the scientific community can continue to unravel the intricate details of these fascinating metabolic pathways and unlock the full potential of this compound for human health and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. High-performance liquid chromatography analysis of plant this compound: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Ginseng Extract with Enhanced Levels of Ginsenosides Rg1 and Rb1 Using High Hydrostatic Pressure and Polysaccharide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Large-Scale Profiling of this compound in Different Ecotypes of Medicago truncatula [frontiersin.org]

- 5. CN108126000B - Method for extracting and preparing panax notoginseng this compound from fresh panax notoginseng - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. DSpace [dr.lib.iastate.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. scholarworks.uark.edu [scholarworks.uark.edu]

- 11. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 12. Beta-amyrin synthase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]

- 17. journals.plos.org [journals.plos.org]

- 18. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 22. applications.emro.who.int [applications.emro.who.int]

- 23. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Functional specialization of UDP‐glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Large-Scale Profiling of this compound in Different Ecotypes of Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 30. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 31. promega.co.uk [promega.co.uk]

- 32. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 33. stackscientific.nd.edu [stackscientific.nd.edu]

- 34. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 35. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Saponins in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Saponins

This compound are a diverse class of naturally occurring glycosides, widely distributed in the plant kingdom and also found in some marine organisms.[1][2] Their name is derived from the Latin word 'sapo', meaning soap, due to their characteristic ability to form stable, soap-like foam when agitated in aqueous solutions.[1][3] This property, along with many others, is a direct result of their unique molecular structure.

Chemical Structure and Amphiphilicity

This compound are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) and a water-fearing (lipophilic or hydrophobic) part within the same molecule.[1][4] This dual nature is central to their physicochemical behavior. The structure consists of:

-

Aglycone (Sapogenin): A lipophilic (hydrophobic) backbone, which is a steroid or a triterpenoid. Triterpenoid aglycones contain 30 carbon atoms, while steroidal aglycones have 27 carbon atoms, having lost three methyl groups during their biosynthesis.[1][4]

-

Glycone: One or more hydrophilic sugar chains attached to the aglycone.[2][4] Common sugars include glucose, rhamnose, glucuronic acid, and xylose.[2]

Based on the number of sugar chains attached to the aglycone, this compound can be classified as monodesmosidic (one sugar chain), bidesmosidic (two sugar chains), or tridesmosidic (three sugar chains).[5][6] This structural diversity leads to a wide range of physicochemical and biological properties.[1]

References

- 1. Perspectives on this compound: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural characteristics, bioavailability and cardioprotective potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iscientific.org [iscientific.org]

- 4. Metabolic and functional diversity of this compound, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical properties of saponin containing Acanthophyllum laxiusculum extract: example application in foam stability and qualitative parameters for malt beverage industry - PMC [pmc.ncbi.nlm.nih.gov]

"natural sources and distribution of saponins in the plant kingdom"

An In-depth Technical Guide to the Natural Sources and Distribution of Saponins in the Plant Kingdom

Introduction

This compound are a diverse group of naturally occurring glycosides, primarily found in the plant kingdom, with some occurrences in marine animals like sea cucumbers and starfish[1][2]. Structurally, they consist of a lipophilic aglycone (the sapogenin) linked to one or more hydrophilic sugar chains (the glycone)[2]. This amphipathic nature gives them their characteristic soap-like property of forming a stable foam when agitated in aqueous solutions[3][4]. This compound are classified as secondary metabolites and are believed to play a crucial role in plant defense against pathogens and herbivores[3][5]. Their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and immune-modulating effects, makes them a subject of intense research for drug development and other industrial applications[1][6][7].

This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Classification and Chemical Structure

This compound are broadly classified into two major groups based on the chemical structure of their aglycone backbone: triterpenoid and steroidal this compound.

-

Triterpenoid this compound : These possess a 30-carbon aglycone skeleton. They are biosynthetically derived from the cyclization of 2,3-oxidosqualene to precursors like β-amyrin[1][8]. Triterpenoid this compound are the more abundant type and are predominantly found in dicotyledonous plants[9][10].

-

Steroidal this compound : These have a 27-carbon aglycone with a steroid nucleus. Their biosynthesis also proceeds from 2,3-oxidosqualene, which is first cyclized to cycloartenol, with cholesterol serving as a key precursor[9][11]. Steroidal this compound are characteristic of monocotyledonous plants[9][10]. Steroidal glycoalkaloids, found in families like Solanaceae, are a related class sometimes grouped with this compound[3][10].

The structural diversity of this compound is further expanded by variations in the number and type of sugar moieties (e.g., glucose, galactose, rhamnose, xylose) attached to the aglycone, as well as modifications like oxidation and acylation[8][10].

Distribution in the Plant Kingdom

This compound are exceptionally widespread, having been identified in over 100 plant families[10][12]. While they are found in both monocots and dicots, there is a distinct pattern in the distribution of the two main types.

-

Dicotyledonous Plants : These are the primary source of triterpenoid this compound. Prominent saponin-rich families include Fabaceae (legumes like soybean, pea, alfalfa), Araliaceae (ginseng), Caryophyllaceae (soapwort), and Amaranthaceae (quinoa)[9][10].

-

Monocotyledonous Plants : These are the major sources of steroidal this compound. Key families include Liliaceae (lilies), Dioscoreaceae (yam), Agavaceae (yucca, agave), and Asparagaceae (asparagus)[9][10][13]. Cereals and grasses are generally low in this compound, with oats (Avena species) being a notable exception, accumulating both triterpenoid and steroidal types[9][12].

This compound are not uniformly distributed within a single plant; their concentration can vary significantly between different organs such as roots, leaves, stems, flowers, and seeds[4][10]. For instance, in oat plants, the major antifungal saponin, avenacin A-1, is specifically localized in the epidermal cells of the root tips, forming a chemical barrier against soil-borne microbes[13]. Similarly, the saponin content and composition can be influenced by the plant's age, physiological state, and environmental growing conditions[12][14].

Quantitative Data on Saponin Content

The concentration of this compound varies widely among different plant species and even within different parts of the same plant. The following table summarizes quantitative data from various sources.

| Plant Family | Species | Plant Part | Saponin Content (% Dry Weight) | Reference |

| Asteraceae | Calendula officinalis | Flowers | 3.57% | [12] |

| Asteraceae | Calendula officinalis | Roots | 2.55% | [12] |

| Fabaceae | Glycine max (Soybean) | Seeds | Varies by cultivar | [4][12] |

| Araliaceae | Panax ginseng | Roots | Varies significantly | [4][15] |

| Agavaceae | Yucca schidigera | Whole Plant | High concentration | [14][16] |

| Sapindaceae | Sapindus mukorossi | Fruit Pericarp | High concentration | [10] |

| Amaranthaceae | Chenopodium quinoa | Seeds | Varies by cultivar | [15] |

Note: Saponin content is highly variable and depends on the cultivar, growing conditions, and analytical method used.

Biosynthesis of this compound

This compound are synthesized via the isoprenoid pathway, beginning with acetyl-CoA in the cytoplasm[1][9]. The pathway involves a series of enzymatic reactions that build the complex aglycone structure, which is then modified and glycosylated.

The biosynthesis can be summarized in three main stages:

-

Formation of 2,3-oxidosqualene : Two molecules of farnesyl pyrophosphate (FPP), derived from the mevalonate (MVA) pathway, are condensed to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE)[17].

-

Cyclization and Aglycone Formation : This is a critical branching point. Oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into different triterpene or sterol skeletons. For example, β-amyrin synthase (β-AS) produces β-amyrin (the precursor for many triterpenoid this compound), while cycloartenol synthase (CAS) produces cycloartenol (the precursor for sterols and steroidal this compound)[3][8][9].

-

Aglycone Modification : The basic aglycone skeleton undergoes extensive modifications, including oxidation, hydroxylation, and acylation. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and other transferases, creating a vast diversity of sapogenins[8][9].

-

Glycosylation : Finally, uridine diphosphate-dependent glycosyltransferases (UGTs) attach sugar moieties to the sapogenin, forming the final saponin molecule[1][8].

Caption: Generalized biosynthetic pathway of triterpenoid and steroidal this compound.

Regulation of Biosynthesis

Saponin production is a regulated process, often induced as a defense response to biotic and abiotic stresses like pathogen attack or herbivory[11][18]. The signaling cascade frequently involves phytohormones, particularly jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), as well as salicylic acid (SA)[5][19][20]. These signaling molecules can trigger a transduction cascade that leads to the activation of transcription factors, which in turn upregulate the expression of key saponin biosynthetic genes, including those for β-amyrin synthase, squalene synthase, and various P450s[17][18][20].

Caption: Signal transduction pathway for stress-induced saponin biosynthesis.

Experimental Protocols

The extraction, isolation, and analysis of this compound require specific methodologies due to their amphipathic nature.

Protocol for Saponin Extraction (General Solvent Method)

This protocol describes a common method for extracting crude this compound from dried plant material.

-

Objective : To extract a crude saponin mixture from a plant sample.

-

Principle : this compound are soluble in polar solvents like water and alcohols. A common approach is to use aqueous ethanol to extract the glycosides, followed by liquid-liquid partitioning to remove non-polar impurities like fats and chlorophylls[21][22].

-

Materials and Equipment :

-

Dried, finely ground plant material (e.g., roots, seeds).

-

70-80% Ethanol (aq.).

-

n-Butanol.

-

Diethyl ether or n-hexane.

-

Deionized water.

-

Separatory funnel (250 mL or larger).

-

Rotary evaporator.

-

Heating water bath.

-

Filter paper and funnel.

-

Beakers and conical flasks.

-

-

Procedure :

-

Maceration/Reflux : Weigh 20 g of dried, powdered plant material and place it in a conical flask. Add 100 mL of 70% ethanol[21][22].

-

Heat the mixture in a water bath at 55-60°C for 4 hours with continuous stirring. Alternatively, perform reflux extraction[21].

-

Filter the mixture while hot and collect the filtrate. Re-extract the plant residue with another 100-200 mL of 70% ethanol to ensure complete extraction[21].

-

Solvent Evaporation : Combine the filtrates and concentrate the volume to approximately 40-50 mL using a rotary evaporator at ~50°C[21].

-

Defatting : Transfer the concentrated aqueous extract to a separatory funnel. Add an equal volume of diethyl ether or n-hexane, shake vigorously, and allow the layers to separate. Discard the upper ether/hexane layer, which contains lipids and other non-polar compounds. Repeat this step 2-3 times[21].

-

Saponin Partitioning : To the remaining aqueous layer, add an equal volume of n-butanol and shake. The this compound will partition into the n-butanol layer.

-

Collect the upper n-butanol layer. Repeat the butanol extraction on the aqueous layer 2-3 times to maximize recovery.

-

Final Concentration : Combine all n-butanol fractions and evaporate to dryness under reduced pressure using a rotary evaporator. The resulting residue is the crude saponin extract.

-

Protocol for Saponin Isolation (Chromatography)

-

Objective : To separate individual saponin compounds from the crude extract.

-

Principle : Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or High-Performance Countercurrent Chromatography (HPCCC) are used to separate this compound based on their differential partitioning between a stationary and a mobile phase[23][24].

-

Materials and Equipment :

-

Crude saponin extract.

-

HPLC system with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

-

Reversed-phase C18 column.

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Acids for mobile phase modification (e.g., formic acid, acetic acid).

-

-

Procedure (General HPLC Method) :

-

Sample Preparation : Dissolve a known amount of the crude saponin extract in the initial mobile phase solvent (e.g., a water/acetonitrile mixture). Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase : Prepare a binary or ternary solvent system. A common gradient for reversed-phase HPLC is from a higher polarity solvent (e.g., water with 0.1% formic acid) to a lower polarity solvent (e.g., acetonitrile with 0.1% formic acid).

-

Chromatographic Conditions :

-

Gradient Elution : Run a linear gradient program, starting with a high concentration of the aqueous phase and gradually increasing the organic phase concentration over 30-60 minutes to elute this compound of increasing hydrophobicity.

-

Fraction Collection : If preparative HPLC is used, collect the eluting peaks corresponding to individual this compound for further analysis.

-

Protocol for Saponin Analysis and Quantification

-

Objective : To confirm the presence of this compound and determine their concentration.

-

Principle : Qualitative tests rely on the surfactant properties of this compound, while quantitative methods use gravimetric, spectrophotometric, or chromatographic techniques for precise measurement[25][26].

-

Qualitative Methods :

-

Frothing Test : Shake a small amount of the extract vigorously in a test tube with water. The formation of a stable, persistent foam (lasting >15 minutes) indicates the presence of this compound[25].

-

Hemolytic Test : Add an extract solution to a suspension of red blood cells. Lysis of the cells (indicated by a clear red solution) suggests the presence of this compound. Note: This test requires proper biological safety procedures.[25]

-

-

Quantitative Methods :

-

Gravimetric Analysis : After extraction and purification (e.g., via the butanol partitioning step), the solvent is completely evaporated, and the resulting dried residue is weighed. The saponin content is expressed as a percentage of the initial dry plant material weight[25][27].

-

Spectrophotometry (Vanillin-Sulfuric Acid Method) :

-

This compound produce a colored product when heated with vanillin and sulfuric acid, which can be measured colorimetrically[26].

-

Prepare a standard curve using a known saponin standard (e.g., from Quillaja bark or aescin).

-

React the extract and standards with the vanillin-sulfuric acid reagent, heat for a specified time, and measure the absorbance at a specific wavelength (e.g., ~544 nm).

-

Calculate the saponin concentration in the sample by comparing its absorbance to the standard curve[26].

-

-

HPLC Analysis : Using the HPLC method described in section 6.2 with an appropriate detector (ELSD or MS), the area under each peak can be integrated. By running a standard of a known concentration, the amount of each saponin in the extract can be quantified[25].

-

Caption: General experimental workflow for saponin extraction, isolation, and analysis.

Conclusion

This compound represent a structurally diverse and widely distributed class of phytochemicals with significant biological activities. Their prevalence is marked by a clear taxonomic pattern, with triterpenoid this compound dominating in dicots and steroidal this compound in monocots. The biosynthesis from the isoprenoid pathway is a complex, multi-step process regulated by intricate signaling networks, offering targets for metabolic engineering. For researchers and drug development professionals, a thorough understanding of the distribution, biosynthesis, and appropriate experimental protocols for extraction and analysis is fundamental. The methodologies outlined in this guide provide a robust framework for the systematic investigation and exploitation of these valuable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass spectrometry analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saponin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in saponin-based adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: Research Progress and Their Potential Role in the Post-COVID-19 Pandemic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of triterpenoid this compound in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic and functional diversity of this compound, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Occurrence and distribution (Chapter 2) - this compound [cambridge.org]

- 13. multisite.itb.ac.id [multisite.itb.ac.id]

- 14. Perspectives on this compound: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Saponin content in medicinal plants in response to application of organic and inorganic fertilizers: a meta-analysis [frontiersin.org]

- 16. Steroidal this compound with Plant Growth Stimulation Effects; Yucca schidigera as a Commercial Source - PMC [pmc.ncbi.nlm.nih.gov]

- 17. justagriculture.in [justagriculture.in]

- 18. A Seed-Specific Regulator of Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. academic.oup.com [academic.oup.com]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] Recent Advances in Separation and Analysis of this compound in Natural Products | Semantic Scholar [semanticscholar.org]

- 25. Saponin analysis - Eurofins Scientific [eurofins.in]

- 26. Quantitative Analysis Method of the Tea Saponin [scirp.org]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Effects and Mechanisms of Saponins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponins, a structurally diverse class of naturally occurring glycosides, have garnered significant attention in the scientific community for their wide array of pharmacological activities. Found in a variety of plant species, these amphipathic molecules exhibit a range of biological effects, including anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, and immunomodulatory properties. This in-depth technical guide provides a comprehensive overview of the pharmacological effects and underlying molecular mechanisms of different types of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation into the therapeutic potential of these fascinating compounds.

Introduction

This compound are characterized by a lipophilic aglycone (triterpenoid or steroid) linked to one or more hydrophilic sugar chains. This unique structure confers surfactant properties and is responsible for their diverse biological activities. The structural variety within the saponin family is immense, leading to a broad spectrum of pharmacological effects and mechanisms of action. This guide will delve into the specifics of these effects, with a focus on providing practical, technical information for the scientific community.

Pharmacological Effects and Mechanisms of Action

This compound exert their effects through the modulation of numerous cellular signaling pathways. The following sections detail the primary pharmacological activities and the intricate molecular mechanisms associated with prominent saponin types.

Anti-Cancer Effects

This compound have demonstrated significant potential as anti-cancer agents, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][2]

Key Mechanisms:

-

Apoptosis Induction: Many this compound trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This often involves the modulation of the Bcl-2 family of proteins, activation of caspases, and the generation of reactive oxygen species (ROS).[5][6]

-

Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, commonly the G2/M or G0/G1 phase.[7]

-

Signaling Pathway Modulation: The anti-cancer effects of this compound are mediated by their influence on critical signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[8][9][10]

Featured Saponin: Ginsenoside Rg3

Ginsenoside Rg3, a protopanaxadiol saponin from Panax ginseng, is a well-studied anti-cancer agent. It induces apoptosis in various cancer cell lines by activating the AMPK signaling pathway and modulating the Bcl-2 protein family, leading to the activation of caspase-3 and -9.[8][11]

Featured Saponin: Dioscin

Dioscin, a steroidal saponin, exhibits potent cytotoxic effects against a range of cancer cells, including breast and lung cancer.[2][7][12] It induces apoptosis and cell cycle arrest, with its efficacy demonstrated by low micromolar IC50 values.[7][12]

Anti-Inflammatory Effects

This compound possess potent anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.[13][14]

Key Mechanisms:

-

NF-κB Pathway Inhibition: A primary mechanism of the anti-inflammatory action of this compound is the inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][15]

-

COX and LOX Inhibition: Some this compound can directly inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[14]

-

Modulation of Inflammasomes: Recent studies have shown that certain this compound can inhibit the activation of inflammasomes, such as the NLRP3 inflammasome, further contributing to their anti-inflammatory effects.

Featured Saponin: Saikosaponin D

Saikosaponin D, a triterpenoid saponin from Bupleurum species, demonstrates significant anti-inflammatory activity by suppressing the activation of the NF-κB signaling pathway.[4][16][17] This leads to the downregulation of iNOS, COX-2, and pro-inflammatory cytokines.[4]

Neuroprotective Effects

A growing body of evidence suggests that this compound can exert protective effects on the nervous system, offering potential therapeutic avenues for neurodegenerative diseases.

Key Mechanisms:

-

Antioxidant Activity: this compound can mitigate oxidative stress in the brain by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

-

Anti-inflammatory Action: By suppressing neuroinflammation, this compound can protect neurons from inflammatory damage.

-

Modulation of Neurotransmitter Systems: Some this compound have been shown to influence the levels and activity of key neurotransmitters.

-

Anti-apoptotic Effects: this compound can protect neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins.